2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
Description
BenchChem offers high-quality 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXKPHQPUHHFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459014 | |
| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138624-99-4 | |
| Record name | α-(Trifluoromethyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138624-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral fluoroalcohol, 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. This compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the trifluoromethyl-substituted alcohol moiety in bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide combines theoretical predictions with established principles of spectroscopic interpretation to provide a robust analytical framework for this compound. Detailed experimental protocols for data acquisition are also presented to ensure methodological rigor.
Introduction: The Significance of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF₃) is a particularly valued substituent in pharmaceutical design. Consequently, trifluoromethyl carbinols, such as 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol (Figure 1), are crucial building blocks in the synthesis of novel therapeutic agents. The pyridine ring itself is a common feature in many drugs, contributing to aqueous solubility and offering a site for hydrogen bonding and potential metabolic pathways.
A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide aims to provide a detailed spectroscopic characterization to aid researchers in their synthetic and analytical endeavors.
Figure 1: Chemical Structure of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol Caption: The molecular structure of the target analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] Due to the limited availability of public experimental spectra for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, the following data are based on predictive models and analysis of analogous structures.[2][3][4]
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine ring and the ethanolic backbone.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2' | 8.6 - 8.7 | Doublet (d) | J = 2.0 |
| H-6' | 8.5 - 8.6 | Doublet of Doublets (dd) | J = 4.8, 1.6 |
| H-4' | 7.8 - 7.9 | Doublet of Triplets (dt) | J = 8.0, 2.0 |
| H-5' | 7.3 - 7.4 | Doublet of Doublets (dd) | J = 8.0, 4.8 |
| CH-OH | 5.1 - 5.2 | Quartet (q) | J = 6.8 |
| OH | (Broad singlet, variable) | Singlet (s) | - |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
Aromatic Region (7.3 - 8.7 ppm): The four protons on the 3-substituted pyridine ring are expected to be in the downfield region due to the deshielding effect of the aromatic ring current. H-2' and H-6' are the most deshielded due to their proximity to the electronegative nitrogen atom. The specific splitting patterns arise from coupling to neighboring protons.
-
Carbinol Proton (5.1 - 5.2 ppm): The proton attached to the carbon bearing the hydroxyl and trifluoromethyl groups (CH-OH) is expected to appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. This is a characteristic feature of trifluoromethyl carbinols.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium in D₂O, leading to its disappearance from the spectrum.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) |
| C-2' | ~149 | Singlet | - |
| C-6' | ~148 | Singlet | - |
| C-4' | ~135 | Singlet | - |
| C-3' | ~134 | Singlet | - |
| C-5' | ~123 | Singlet | - |
| CF₃ | ~124 | Quartet | ¹JCF ≈ 280 |
| CH-OH | ~72 | Quartet | ²JCF ≈ 32 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
Aromatic Carbons (123 - 149 ppm): The pyridine ring carbons resonate in the typical aromatic region.
-
Trifluoromethyl Carbon (~124 ppm): The carbon of the CF₃ group will appear as a quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF).
-
Carbinol Carbon (~72 ppm): The carbon atom bonded to the hydroxyl group and the CF₃ group will also show a quartet splitting, but with a smaller coupling constant due to the two-bond C-F coupling (²JCF).
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol.
Materials:
-
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol (5-25 mg for ¹H, 50-100 mg for ¹³C)[5]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of the compound.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring optimal resolution.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Optimize the receiver gain.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Figure 2: NMR Experimental Workflow Caption: A schematic representation of the NMR data acquisition and analysis process.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8]
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=C, C=N (aromatic) | Stretching | 1400 - 1600 | Medium to Strong |
| C-F | Stretching | 1000 - 1400 | Strong |
| C-O | Stretching | 1050 - 1150 | Strong |
Expertise & Experience: Interpreting the IR Spectrum
-
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.[9]
-
C-F Stretches: The presence of the trifluoromethyl group will result in one or more strong absorption bands in the 1000-1400 cm⁻¹ region.
-
Aromatic Ring Vibrations: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range.
-
C-O Stretch: A strong absorption corresponding to the C-O single bond stretch is expected around 1050-1150 cm⁻¹.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
Objective: To obtain an IR spectrum of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol.
Materials:
-
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol (a small amount)
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Scan:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6][8]
Expected Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular weight of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is 177.12 g/mol .[10] A peak at m/z = 177 corresponding to the molecular ion is expected, although it may be weak due to facile fragmentation.
-
Key Fragmentation Pathways:
-
Loss of CF₃: A significant fragment would likely arise from the cleavage of the C-C bond between the carbinol carbon and the trifluoromethyl group, resulting in a fragment at m/z = 108 ([M-CF₃]⁺).
-
Formation of the Pyridinium Ion: Cleavage of the bond between the pyridine ring and the ethanol side chain could lead to the formation of the pyridinium cation or related fragments.
-
Figure 3: Predicted Mass Spectrometry Fragmentation Caption: Major fragmentation pathways for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol under EI-MS conditions.
Experimental Protocol for Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol.
Materials:
-
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
-
A suitable volatile solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an EI source (e.g., GC-MS or direct insertion probe)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent to create a dilute solution.
-
-
Instrument Setup:
-
Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine - PFTBA).
-
Set the ionization energy (typically 70 eV for EI).
-
Set the mass range to be scanned (e.g., m/z 40-400).
-
-
Sample Introduction:
-
GC-MS: Inject the sample solution into the gas chromatograph. The compound will be separated from the solvent and introduced into the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the sample on the probe, insert it into the vacuum system, and gently heat to volatilize the sample into the ion source.
-
-
Data Acquisition:
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce structural information and confirm the identity of the compound.
-
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. By combining predicted NMR data with the analysis of expected IR and MS features, a comprehensive spectroscopic profile has been established. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this and similar compounds. A thorough understanding of these spectroscopic characteristics is essential for the successful synthesis, purification, and application of this important chemical building block in drug discovery and development.
References
-
Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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NMR Predictor. (n.d.). ChemAxon. Retrieved January 23, 2026, from [Link]
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Structure Determination - Mass Spectrometry and Infrared Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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NMR spectroscopy of small molecules in solution. (2024, November 15). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, 97% Purity, C7H6F3NO, 10 grams. (n.d.). CP Lab Safety. Retrieved January 23, 2026, from [Link]
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Infrared Spectroscopy and Mass Spectrometry. (n.d.). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
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NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]
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1H NMR Spectrum (1D, 200 MHz, D2O, predicted). (n.d.). Human Metabolome Database. Retrieved January 23, 2026, from [Link]
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Mass Spec and IR Spectroscopy in Organic Chem. (n.d.). Organic Chemistry Class Notes. Retrieved January 23, 2026, from [Link]
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Ethanol, 2,2,2-trifluoro-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]
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NMR sample preparation guidelines. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
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NMR of ethanol with ¹H and ¹³C. (2021, April 15). YouTube. Retrieved January 23, 2026, from [Link]
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Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved January 23, 2026, from [Link]
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NMR data collection and analysis protocol for high-throughput protein structure determination. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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1H NMR and 13C NMR spectra of stereoisomers of the methyl methacrylate “dimer”: Dimethyl 2‐methoxymethyl‐2,4‐dimethylglutarate. (2025, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 23, 2026, from [Link]
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(Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (2024, June 27). Comptes Rendus de l'Académie des Sciences. Retrieved January 23, 2026, from [Link]
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NMR spectra of the amorphous form of AZD462 used for chemical shift... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. (1985, March 1). OSTI.GOV. Retrieved January 23, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved January 23, 2026, from [Link]
-
Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6). (n.d.). Medify. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
Introduction
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a key chiral building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structure, incorporating both a pyridine ring and a trifluoromethyl group, imparts specific biological activities and chemical properties. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the pyridine moiety offers a site for hydrogen bonding and potential metabolic pathways. Accurate and comprehensive analytical characterization of this molecule is therefore paramount during drug discovery, development, and quality control processes.
This technical guide provides a detailed exploration of the mass spectrometric analysis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a deep dive into the rationale behind experimental choices, ensuring a robust and self-validating analytical approach. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the mass spectrometric behavior of this important fluorinated pyridine derivative.
Molecular Characteristics
A foundational understanding of the physicochemical properties of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is essential for developing an effective mass spectrometry method.
| Property | Value | Source |
| CAS Number | 138624-99-4 | ChemicalBook[1] |
| Molecular Formula | C₇H₆F₃NO | ChemicalBook[1] |
| Molecular Weight | 177.13 g/mol | Calculated |
| Appearance | White to off-white solid | ChemicalBook[1] |
| pKa (Pyridine Nitrogen) | ~5.2 (estimated for pyridine) | N/A |
The presence of the basic pyridine nitrogen makes this molecule particularly amenable to analysis by positive-ion electrospray ionization (ESI) mass spectrometry. The trifluoromethyl group, being highly electronegative, influences the molecule's electronic properties and fragmentation behavior.
Mass Spectrometry Analysis: A Strategic Approach
The analysis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol by mass spectrometry necessitates a multi-faceted approach, from meticulous sample preparation to the selection of the optimal ionization technique and a predictive understanding of its fragmentation pathways.
Experimental Workflow
A typical workflow for the analysis of this compound is outlined below. The rationale behind each step is to ensure data integrity and reproducibility.
Sources
An In-depth Technical Guide to the Infrared Spectrum of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
Introduction: Unveiling the Molecular Vibrations of a Key Pharmaceutical Building Block
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, a fluorinated pyridinemethanol derivative, represents a significant structural motif in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a common feature in many pharmaceuticals, provides a key site for hydrogen bonding and other intermolecular interactions. Understanding the precise molecular structure and vibrational properties of this compound is therefore paramount for its effective use in drug discovery and development.
Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. This guide offers a comprehensive analysis of the expected infrared spectrum of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, provides a detailed protocol for acquiring a high-quality spectrum, and interprets the key spectral features based on established principles and data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this important chemical entity.
Molecular Structure and Predicted Vibrational Modes
The molecular structure of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol combines the characteristic features of a trifluoro-substituted alkanol and a 3-substituted pyridine ring. The interplay of these two moieties gives rise to a complex and informative infrared spectrum.
Caption: Molecular structure of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol.
Based on the analysis of its constituent functional groups, the following table summarizes the predicted key infrared absorption bands for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. These predictions are derived from established spectral correlation charts and experimental data for structurally related molecules such as 2,2,2-trifluoroethanol and various pyridine derivatives[1][2][3].
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale and Comments |
| 3400 - 3200 | O-H stretching | Alcohol (-OH) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. The exact position and shape will be sensitive to the sample concentration and phase (solid, liquid, or in solution)[4]. |
| 3100 - 3000 | C-H stretching | Aromatic (Pyridine) | Medium to Weak | Characteristic of C-H bonds on the pyridine ring. |
| 2980 - 2850 | C-H stretching | Aliphatic (CH) | Weak | Arises from the single C-H bond on the carbon bearing the hydroxyl group. |
| 1600 - 1570 | C=C & C=N stretching | Pyridine Ring | Medium to Strong | These are characteristic ring stretching vibrations of the pyridine moiety[3]. |
| 1480 - 1420 | C=C & C=N stretching | Pyridine Ring | Medium to Strong | Further characteristic ring stretching vibrations. |
| 1300 - 1100 | C-F stretching | Trifluoromethyl (-CF₃) | Very Strong | The C-F stretching vibrations in trifluoromethyl groups are typically very intense and appear as a series of strong bands in this region[2][5]. This is one of the most prominent features of the spectrum. |
| 1150 - 1050 | C-O stretching | Alcohol (C-OH) | Strong | The stretching vibration of the carbon-oxygen single bond. |
| 900 - 650 | C-H out-of-plane bending | Aromatic (Pyridine) | Medium to Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the pyridine ring. |
Experimental Protocol for High-Quality FT-IR Spectrum Acquisition
To ensure the acquisition of a reliable and reproducible infrared spectrum of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, the following detailed protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a preferred method for solid and liquid samples as it requires minimal sample preparation.
Caption: Experimental workflow for FT-IR analysis.
1. Instrument Preparation and Verification:
- Rationale: To ensure the instrument is functioning correctly and to minimize atmospheric interference.
- Procedure:
- Ensure the FT-IR spectrometer, such as a PerkinElmer Spectrum Two™ or similar, has been powered on for at least 30 minutes to allow the source and detector to stabilize.
- Purge the sample compartment with dry nitrogen or dry air to reduce interference from atmospheric water vapor and carbon dioxide.
- Perform an instrument performance verification using a standard polystyrene film to confirm wavenumber accuracy and resolution.
2. Background Spectrum Acquisition:
- Rationale: To measure the spectrum of the empty sample compartment and ATR crystal, which will be subtracted from the sample spectrum to yield the spectrum of the sample alone.
- Procedure:
- Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a solvent-moistened wipe (e.g., isopropanol) and allow to dry completely.
- Acquire a background spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
3. Sample Preparation and Loading:
- Rationale: To ensure good contact between the sample and the ATR crystal for a strong signal.
- Procedure:
- Place a small amount of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol (a few milligrams if solid, or a single drop if liquid) onto the center of the ATR crystal.
- Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring intimate contact with the crystal.
4. Sample Spectrum Acquisition:
- Rationale: To collect the infrared spectrum of the sample.
- Procedure:
- Acquire the sample spectrum using the same acquisition parameters as the background (e.g., 32 or 64 scans at 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
5. Data Processing:
- Rationale: To convert the raw data into a readily interpretable spectrum.
- Procedure:
- The software will perform a Fourier transform on the collected interferogram to generate the spectrum.
- Apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
- Perform a baseline correction if necessary to remove any broad, underlying features.
Interpretation of the Infrared Spectrum: A Guide for the Analyst
The resulting infrared spectrum should be interpreted by correlating the observed absorption bands with the predicted vibrational modes from the table above.
-
The O-H Stretching Region (3400 - 3200 cm⁻¹): A prominent, broad absorption in this region is the primary indicator of the alcohol functional group. Its broadness is a direct consequence of hydrogen bonding, a key intermolecular interaction for this molecule.
-
The C-F Stretching Region (1300 - 1100 cm⁻¹): The most intense and characteristic feature of the spectrum will be a series of very strong absorptions in this region. These are due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group. The high intensity is due to the large change in dipole moment during these vibrations. The presence of these strong bands is definitive evidence for the trifluoromethyl moiety.
-
The Pyridine Ring Vibrations (1600 - 1420 cm⁻¹): A set of medium to strong bands in this "fingerprint" region confirms the presence of the pyridine ring. The exact positions of these bands can be subtly influenced by the substitution pattern and the electronic effects of the trifluoroethanol substituent.
-
The C-O Stretching Region (1150 - 1050 cm⁻¹): A strong band in this region, corresponding to the C-O stretch of the secondary alcohol, should be clearly visible. It may overlap with the strong C-F absorptions, but should be distinguishable.
Conclusion: A Powerful Tool for Structural Verification
Infrared spectroscopy provides a rapid and definitive method for the structural verification and quality control of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. By following the detailed protocol and understanding the key spectral features outlined in this guide, researchers and drug development professionals can confidently identify this important molecule and gain insights into its vibrational properties. The characteristic strong absorptions of the trifluoromethyl group, combined with the distinct features of the alcohol and pyridine moieties, create a unique spectral fingerprint that is invaluable for chemical synthesis and characterization.
References
-
CP Lab Safety. (n.d.). 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, 97% Purity, C7H6F3NO, 10 grams. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. Retrieved from [Link]
-
PMC - NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]
-
ScienceDirect. (n.d.). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. Retrieved from [Link]
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- 3. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric Synthesis of Chiral 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol: A Guide to Application and Protocols
Introduction: The Significance of Chiral Fluorinated Pyridyl Alcohols
The incorporation of fluorine atoms into pharmacologically active molecules is a powerful strategy in modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The chiral trifluoromethyl carbinol moiety, particularly when attached to a heteroaromatic scaffold such as pyridine, represents a key structural motif in a variety of pharmaceutical candidates. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a valuable chiral building block, and its enantioselective synthesis is of paramount importance for the development of novel therapeutics. This technical guide provides an in-depth overview of the primary asymmetric methods for the synthesis of this target molecule, complete with detailed application notes and step-by-step protocols for researchers in the fields of medicinal chemistry and process development.
The primary challenge in the synthesis of chiral 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol lies in the stereoselective reduction of the prochiral ketone, 3-(trifluoroacetyl)pyridine. This guide will explore three major catalytic approaches to achieve this transformation with high enantioselectivity: transition-metal-catalyzed asymmetric (transfer) hydrogenation, biocatalytic reduction, and organocatalytic methods. Each section will delve into the mechanistic underpinnings of the catalytic system, provide practical guidance on experimental execution, and discuss the relative advantages and limitations of each approach.
I. Transition-Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
Transition-metal catalysis stands as a cornerstone of asymmetric synthesis, offering high efficiency and enantioselectivity for a broad range of transformations. For the synthesis of chiral 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol, ruthenium (Ru) and rhodium (Rh) complexes featuring chiral ligands have proven to be particularly effective. These catalysts facilitate the stereoselective transfer of hydrogen to the carbonyl group of 3-(trifluoroacetyl)pyridine, either from hydrogen gas (asymmetric hydrogenation) or from a hydrogen donor molecule like isopropanol or formic acid (asymmetric transfer hydrogenation).
The exceptional performance of these catalytic systems stems from the formation of a chiral pocket around the metal center by the ligand, which dictates the facial selectivity of the hydride attack on the coordinated ketone. The choice of ligand is therefore critical to achieving high enantiomeric excess (ee).
A. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Ruthenium catalysts, particularly those based on the [(R,R)-TsDPEN] ligand, are highly effective for the asymmetric transfer hydrogenation of aryl ketones. The mechanism involves the formation of a ruthenium-hydride species which then transfers the hydride to the ketone in a stereoselective manner.
Experimental Workflow: Ru-Catalyzed ATH
Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 3-(Trifluoroacetyl)pyridine
This protocol is adapted from the general procedures for asymmetric transfer hydrogenation of ketones using Ru-TsDPEN catalysts.[1][2][3][4]
Materials:
-
[RuCl2(p-cymene)]2
-
(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
3-(Trifluoroacetyl)pyridine
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous Dichloromethane (DCM) or Isopropanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in anhydrous DCM or isopropanol (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate Schlenk flask, dissolve 3-(trifluoroacetyl)pyridine (1.0 mmol) in the same solvent (5 mL).
-
Hydrogenation: To the substrate solution, add the freshly prepared catalyst solution followed by the formic acid/triethylamine azeotrope (5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the purified 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol by chiral High-Performance Liquid Chromatography (HPLC) or GC.
B. Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes with chiral diphosphine ligands, such as Josiphos, are highly effective for the asymmetric hydrogenation of ketones with molecular hydrogen.[5][6] These reactions often require higher pressures of hydrogen but can provide excellent enantioselectivities.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of 3-(Trifluoroacetyl)pyridine
This protocol is based on established methods for the Rh-catalyzed hydrogenation of aryl ketones.[5][7]
Materials:
-
[Rh(cod)Cl]2 (cod = 1,5-cyclooctadiene)
-
Josiphos-type ligand (e.g., (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)
-
3-(Trifluoroacetyl)pyridine
-
Anhydrous Methanol or other suitable solvent
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, mix [Rh(cod)Cl]2 and the Josiphos ligand in a 1:2.2 molar ratio in anhydrous methanol. Stir for 30 minutes.
-
Reaction Setup: In an autoclave, dissolve 3-(trifluoroacetyl)pyridine (1.0 mmol) in anhydrous methanol.
-
Hydrogenation: Add the catalyst solution to the autoclave (typically 0.1-1 mol% catalyst loading). Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature until the hydrogen uptake ceases or the reaction is complete as determined by GC analysis.
-
Work-up and Analysis: Carefully vent the autoclave. Concentrate the reaction mixture and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
II. Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Whole microbial cells or isolated enzymes (ketoreductases) can reduce ketones to chiral alcohols with exceptional enantioselectivity under mild aqueous conditions. A variety of microorganisms, such as Candida maris and Lactobacillus species, have been shown to be effective for the asymmetric reduction of pyridyl ketones.[8]
The key to a successful biocatalytic reduction is the selection of a suitable microorganism or enzyme that exhibits high activity and the desired stereoselectivity for the target substrate. The cofactor, typically NADPH or NADH, is regenerated by the microorganism's metabolism, often by using a co-substrate like glucose or isopropanol.
Biocatalytic Reduction Pathway
Caption: General scheme for biocatalytic ketone reduction with cofactor regeneration.
Protocol 3: Whole-Cell Bioreduction of 3-(Trifluoroacetyl)pyridine
This protocol is a generalized procedure based on the use of whole microbial cells for asymmetric ketone reduction.[8]
Materials:
-
Culture of a suitable microorganism (e.g., Candida maris IFO10003)
-
Growth medium (e.g., YM broth)
-
Phosphate buffer (pH 7.0)
-
3-(Trifluoroacetyl)pyridine
-
Glucose (as a co-substrate for cofactor regeneration)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Cell Culture: Inoculate the growth medium with the selected microorganism and incubate under appropriate conditions (e.g., 30 °C, 200 rpm) for 24-48 hours.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
Bioreduction: To the cell suspension, add glucose (e.g., 50 mM) and 3-(trifluoroacetyl)pyridine (e.g., 10 mM). The substrate can be added directly or dissolved in a water-miscible co-solvent like DMSO to improve solubility.
-
Reaction: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C). Monitor the conversion of the ketone and the formation of the alcohol by GC or HPLC.
-
Work-up: After the reaction reaches completion, remove the cells by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic extracts, concentrate, and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
III. Organocatalytic Asymmetric Reduction
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of an organocatalytic method for the enantioselective reduction of ketones.[9][10][11][12][13] This method employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH3·THF or catecholborane).
The CBS catalyst coordinates with both the borane and the ketone, bringing them into a well-defined transition state that directs the hydride transfer to one face of the carbonyl group, thus achieving high enantioselectivity.
Protocol 4: Corey-Bakshi-Shibata (CBS) Reduction of 3-(Trifluoroacetyl)pyridine
This is a general protocol for the CBS reduction of prochiral ketones.[9][10][11][12][13]
Materials:
-
(S)- or (R)-Me-CBS catalyst (as a solution in toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF)
-
3-(Trifluoroacetyl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1N)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, add the CBS catalyst (5-10 mol%) and anhydrous THF. Cool the solution to -20 °C.
-
Borane Addition: Slowly add the borane reagent (0.6-1.0 equivalents) to the catalyst solution while maintaining the temperature.
-
Substrate Addition: Dissolve 3-(trifluoroacetyl)pyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Stir the reaction at -20 °C until completion (typically 1-2 hours), as monitored by TLC.
-
Quenching: Slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up: Add 1N HCl and stir for 30 minutes. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. Determine the enantiomeric excess using chiral HPLC or GC.
Data Presentation: Comparison of Asymmetric Synthesis Methods
| Method | Catalyst/Biocatalyst | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |
| Ru-catalyzed ATH | [RuCl2(p-cymene)]2 / (R,R)-TsDPEN | 85-95 | >95 | Mild conditions, high yields and ee, operational simplicity. | Requires precious metal catalyst and chiral ligand. |
| Rh-catalyzed AH | [Rh(cod)Cl]2 / Josiphos | 90-99 | >98 | Very high enantioselectivity, broad substrate scope. | Requires high-pressure equipment, precious metal catalyst. |
| Biocatalysis | Candida maris / Lactobacillus sp. | 70-99 | >99 | Environmentally friendly, mild aqueous conditions, high ee. | Substrate scope can be limited, requires fermentation and cell handling. |
| CBS Reduction | (S)- or (R)-Me-CBS / Borane | 80-95 | >95 | Predictable stereochemistry, commercially available catalyst. | Requires stoichiometric borane reagent, sensitive to moisture. |
Conclusion and Future Perspectives
The asymmetric synthesis of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol can be effectively achieved through several catalytic methodologies. Transition-metal-catalyzed hydrogenation and transfer hydrogenation offer robust and high-yielding routes with excellent enantioselectivity, making them suitable for both laboratory and industrial-scale synthesis. Biocatalysis presents a green and highly selective alternative, particularly attractive for its mild reaction conditions and potential for cost-effectiveness at scale, provided a suitable enzyme can be identified and optimized. Organocatalytic methods, such as the CBS reduction, provide a valuable metal-free option with predictable stereochemical outcomes.
The choice of the optimal method will depend on various factors, including the desired scale of the synthesis, cost considerations, available equipment, and environmental impact. Future research in this area will likely focus on the development of more active and robust catalysts, particularly non-precious metal catalysts, and the discovery of novel enzymes with broader substrate scopes and improved process efficiency through protein engineering and directed evolution. The continued advancement in these asymmetric synthesis techniques will undoubtedly facilitate the discovery and development of next-generation pharmaceuticals incorporating this important chiral building block.
References
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
-
Brüning, F., Nagae, H., Käch, D., Mashima, K., & Togni, A. (2019). Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands. Chemistry – A European Journal, 25(46), 10818-10822. [Link]
-
Kawano, S., Horikawa, M., Yasohara, Y., & Hasegawa, J. (2003). Microbial Enantioselective Reduction of Acetylpyridine Derivatives. Bioscience, Biotechnology, and Biochemistry, 67(4), 809-814. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Asymmetric transfer hydrogenation over Ru/TsDPEN catalysts supported on siliceous mesocellular foam. (2014). Catalysis Science & Technology. [Link]
-
Asymmetric Partial Reductions of Pyridines. (2025). Trends in Chemistry. [Link]
-
Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. (2020). ChemistrySelect. [Link]
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (2014). In Catalysis in the Pharmaceutical Industry. [Link]
-
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. (2018). Angewandte Chemie International Edition. [Link]
-
Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. (2020). ChemistrySelect. [Link]
-
Modified Cellulose with BINAP-Supported Rh as an Efficient Heterogeneous Catalyst for Asymmetric Hydrogenation. (2022). Molecules. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021). YouTube. [Link]
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021). Organic Letters. [Link]
-
Enantioselective Hydrogenations. May Group, University of Georgia. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. (2021). ChemRxiv. [Link]
-
Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. [Link]
-
Organocatalytic Enantioselective Reduction of Pyridines. (2007). Angewandte Chemie International Edition. [Link]
-
Name Reactions and Catalysts Developed by Indian Chemists. (2023). Resonance. [Link]
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- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
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- 13. ias.ac.in [ias.ac.in]
Optimal Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol: A Detailed Guide for Researchers
Introduction: The Significance of a Fluorinated Pyridyl Moiety
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a key building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. The pyridine ring, a common scaffold in pharmaceuticals, provides a key point of interaction with biological targets. This guide offers a comprehensive overview of the optimal reaction conditions for the synthesis of this valuable compound, providing detailed protocols and insights into the underlying chemical principles.
Strategic Approaches to Synthesis
Two primary retrosynthetic disconnections are commonly employed for the synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.
Caption: Retrosynthetic analysis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol.
Strategy 1 involves the reaction of a 3-pyridyl organometallic reagent (nucleophile) with a trifluoroacetaldehyde equivalent (electrophile). This approach is advantageous when 3-halopyridines are readily available for the generation of the organometallic species.
Strategy 2 utilizes a trifluoromethyl nucleophile, such as the Ruppert-Prakash reagent (TMSCF₃), which adds to 3-pyridinecarboxaldehyde (electrophile). This is often the preferred method due to the commercial availability and stability of the reagents.
Protocol 1: Synthesis via Ruppert-Prakash Reagent and 3-Pyridinecarboxaldehyde
This protocol details the nucleophilic trifluoromethylation of 3-pyridinecarboxaldehyde using trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent). The reaction is typically initiated by a catalytic amount of a fluoride source.
Reaction Mechanism Workflow
Caption: Workflow for the Ruppert-Prakash trifluoromethylation reaction.
Experimental Protocol
Materials:
-
3-Pyridinecarboxaldehyde
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinecarboxaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trimethyl(trifluoromethyl)silane (1.5 eq) to the stirred solution.
-
Add a catalytic amount of TBAF solution (0.1 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x ).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Optimal Reaction Conditions
| Parameter | Optimal Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic and effectively solubilizes the reactants. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, followed by room temperature to ensure completion. |
| Initiator | TBAF (catalytic) | A convenient source of fluoride ions to activate the Ruppert-Prakash reagent. |
| Stoichiometry | 1.5 eq of TMSCF₃ | An excess of the trifluoromethylating agent ensures complete conversion of the aldehyde. |
| Workup | Acidic quench | Protonates the intermediate alkoxide and facilitates the removal of the silyl protecting group. |
Protocol 2: Enantioselective Synthesis
For applications requiring a specific enantiomer of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, an asymmetric synthesis approach is necessary. This can be achieved through the use of a chiral catalyst in the trifluoromethylation reaction or by enzymatic reduction of a corresponding ketone precursor.
Asymmetric Trifluoromethylation using a Chiral Catalyst
This method employs a chiral ligand in conjunction with a metal catalyst to induce enantioselectivity in the addition of the trifluoromethyl group to 3-pyridinecarboxaldehyde.
Note: The development of highly enantioselective methods for the trifluoromethylation of heteroaromatic aldehydes is an active area of research. The specific catalyst and conditions will depend on the chosen catalytic system. Researchers should consult recent literature for the most effective methods.[1]
Purification and Characterization
Purification
Flash column chromatography is the most common method for purifying the final product. A gradient elution of ethyl acetate in hexanes on silica gel typically provides the pure compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show characteristic signals for the pyridyl protons, the methine proton adjacent to the hydroxyl and trifluoromethyl groups (which will appear as a quartet due to coupling with the fluorine atoms), and the hydroxyl proton.
-
¹³C NMR: The carbon spectrum will show signals for the pyridine ring carbons, the carbon bearing the trifluoromethyl group (which will appear as a quartet due to C-F coupling), and the trifluoromethyl carbon itself.
-
¹⁹F NMR: The fluorine spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
High-Performance Liquid Chromatography (HPLC):
For enantioselective syntheses, chiral HPLC is essential to determine the enantiomeric excess (ee) of the product. A chiral stationary phase, such as a polysaccharide-based column, is typically used with a mobile phase consisting of a mixture of hexanes and isopropanol.[2]
Safety and Handling
-
Organometallic reagents and trifluoromethylating agents are often moisture-sensitive and pyrophoric. All reactions should be carried out under an inert atmosphere using anhydrous solvents and proper handling techniques.
-
Trifluoroacetaldehyde is a gas at room temperature and is toxic. It is often handled as its more stable ethyl hemiacetal derivative.[3]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
Conclusion
The synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a critical process for the development of novel pharmaceuticals. The Ruppert-Prakash reaction provides a reliable and scalable method for its preparation. For enantiomerically pure compounds, asymmetric catalysis or enzymatic methods are employed. Careful optimization of reaction conditions and rigorous purification and characterization are essential for obtaining high-quality material for research and development.
References
-
Gong, Y., & Kato, K. (2004). Recent applications of trifluoroacetaldehyde ethyl hemiacetal for the synthesis of trifluoromethylated compounds. Current Organic Chemistry, 8(17), 1659-1677. Available at: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. Available at: [Link]
-
Organic Syntheses. Procedure for Grignard Reaction. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
PubChem. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde. Available at: [Link]
-
Royal Society of Chemistry. Enantioselective Synthesis of Tunable Chiral Pyridine–Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. Available at: [Link]
-
Mykhailiuk, P. K. (2015). Asymmetric trifluoromethylation of aldehydes and ketones with the Ruppert–Prakash reagent. Tetrahedron Letters, 56(1), 23-26. Available at: [Link]
-
Quora. What is the importance of the reaction of ethyl magnesium bromide with acetaldehyde?. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a valuable building block in medicinal chemistry and materials science, largely due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] The most common and robust method for its synthesis is the nucleophilic trifluoromethylation of 3-pyridinecarboxaldehyde using trifluoromethyltrimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent.[3][4] This guide will focus primarily on this methodology while also addressing general principles applicable to related synthetic routes.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A low yield is the most common issue and can stem from several factors. A systematic evaluation of your reaction parameters is the key to identifying the root cause.
Causality & Solutions:
-
Reagent Quality and Stoichiometry:
-
The "Why": The Ruppert-Prakash reagent (TMSCF₃) is sensitive to moisture and can degrade over time. The aldehyde starting material, 3-pyridinecarboxaldehyde, can oxidize to nicotinic acid upon prolonged exposure to air. The fluoride initiator (e.g., TBAF) is highly hygroscopic. Any degradation or impurity in these key reagents will directly impact the yield.
-
The Fix:
-
Ensure 3-pyridinecarboxaldehyde is pure. If it has been stored for a long time, consider purifying it by distillation or column chromatography.
-
Use a fresh, high-purity bottle of TMSCF₃.
-
Use an anhydrous grade of the fluoride initiator. If using TBAF, it is often supplied as a solution in THF; ensure this solution is not old and has been stored under an inert atmosphere. A solid, anhydrous TBAF source is preferable if available.
-
A slight excess of TMSCF₃ (1.2-1.5 equivalents) is often beneficial to drive the reaction to completion.
-
-
-
Solvent and Reaction Conditions:
-
The "Why": The reaction mechanism involves the formation of a highly reactive, naked trifluoromethide anion ([CF₃]⁻).[5] This species is readily quenched by protic sources, particularly water. The choice of solvent and its absolute dryness are therefore critical for success.
-
The Fix:
-
Use an anhydrous, aprotic polar solvent. Tetrahydrofuran (THF) is the most common and effective choice.[3] Ensure the THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or use a high-quality anhydrous grade from a sealed bottle.
-
Run the reaction under a strictly inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to exclude moisture and oxygen.
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The reaction is typically initiated at 0 °C or lower to control the initial exotherm and then allowed to warm to room temperature.[2] Running the reaction at too high a temperature can promote side reactions.
-
-
-
Initiator (Catalyst) Activity:
-
The "Why": The reaction requires a catalytic amount of a nucleophilic activator to generate the trifluoromethide anion from TMSCF₃.[5] Fluoride ions (from TBAF, CsF, KF) are highly effective.[2][3] If the initiator is wet or otherwise deactivated, the reaction will not proceed efficiently.
-
The Fix:
-
Use a catalytic amount (5-10 mol%) of the initiator. Using too much can sometimes lead to side reactions.
-
Consider alternatives to TBAF. While common, its hygroscopic nature can be problematic. Potassium fluoride (KF) or cesium fluoride (CsF), when properly dried, can be excellent alternatives.[2][3]
-
-
Table 1: Comparison of Reaction Parameters for Yield Optimization
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale |
| Solvent | Technical grade THF | Anhydrous THF (<50 ppm H₂O) | The trifluoromethide anion is highly basic and reacts readily with water. |
| Initiator | Hydrated TBAF solution | Anhydrous TBAF or dried KF/CsF | Water deactivates the initiator and quenches the reactive intermediate.[5] |
| Temperature | Addition at room temperature | Addition of TMSCF₃ at 0 °C, then warm to RT | Controls the initial exotherm and minimizes side product formation. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents oxidation of the aldehyde and quenching by atmospheric moisture. |
Q2: The reaction seems to stall before completion, with starting material still present after prolonged reaction times. Why is this happening?
Reaction stalling is often related to the catalytic cycle of the initiator or insufficient reagent.
Causality & Solutions:
-
Initiator Deactivation: The fluoride initiator can be sequestered by side products or impurities, effectively removing it from the catalytic cycle. The silylated product itself can, in some cases, complex with the fluoride ion, though this is less common.
-
Insufficient Reagents: If the aldehyde is not completely pure or if some of the TMSCF₃ has degraded, the stoichiometry will be off, leaving unreacted starting material.
-
The Fix:
-
Re-initiate the Reaction: After confirming the stall (e.g., by TLC or GC-MS), a small, additional portion of the fluoride initiator (1-2 mol%) can be added to the reaction mixture to see if it restarts.
-
Add More TMSCF₃: If re-initiation does not work, it's possible the TMSCF₃ has been consumed. Add an additional portion (0.2-0.3 equivalents) and monitor for progress.
-
Future Prevention: For subsequent runs, ensure all reagents are of the highest purity and consider increasing the initial amount of TMSCF₃ to 1.5 equivalents.
-
Q3: I'm observing significant side product formation. What are these impurities and how can I minimize them?
The primary side reaction of concern is the self-condensation of the aldehyde, particularly under basic conditions which can be generated by certain initiators.
Causality & Solutions:
-
Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen (like 3-pyridinecarboxaldehyde) can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. While the trifluoromethide anion is the desired nucleophile, if the reaction conditions inadvertently become too basic, this side reaction can occur.
-
Minimization Strategies:
-
Control Initiator Concentration: Use only the required catalytic amount of the fluoride source (5-10 mol%).
-
Temperature Management: Maintain a low temperature (0 °C) during the addition of reagents to favor the desired nucleophilic trifluoromethylation over other pathways.
-
Choice of Initiator: Some non-fluoride based activators, like potassium alkoxides, have been shown to be highly effective and may offer a different reactivity profile that could suppress side reactions.[3]
-
Caption: Desired reaction pathway versus a potential side reaction.
Q4: My purification by column chromatography is challenging. What are some effective strategies?
The pyridine nitrogen in the product imparts a basic character, which can cause tailing on silica gel and make separation from polar impurities difficult.
Causality & Solutions:
-
The "Why": The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and resolution.
-
The Fix:
-
Base-Washed Silica: Use silica gel that has been pre-treated with a small amount of a non-nucleophilic base, such as triethylamine (Et₃N). A common practice is to add ~1% Et₃N to the eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica.
-
Alternative Sorbents: Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the pure product back into an organic solvent. This is often a highly effective purification step.
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Frequently Asked Questions (FAQs)
Q1: What is a recommended standard procedure for synthesizing 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol?
The following protocol, based on the well-established Ruppert-Prakash reaction, serves as an excellent starting point.[3]
Experimental Protocol: Ruppert-Prakash Trifluoromethylation
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or N₂), add 3-pyridinecarboxaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add trifluoromethyltrimethylsilane (TMSCF₃, 1.3 eq) to the solution via syringe.
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1.0 M in THF) dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting aldehyde.
-
Quenching: Upon completion, cool the reaction back to 0 °C and quench by the slow addition of 1M HCl. This step hydrolyzes the intermediate silyl ether to the final alcohol product.
-
Work-up: Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient, often with 1% triethylamine added to the eluent).
Sources
- 1. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 4. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
Optimization of temperature and catalysts for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol synthesis
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you to overcome common challenges and optimize your synthetic strategy for this critical fluorinated building block.
Introduction: The Synthetic Challenge
The asymmetric reduction of 3-(trifluoroacetyl)pyridine to produce enantiomerically enriched 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is a pivotal yet challenging transformation. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the ketone, but the presence of the pyridine ring introduces a significant hurdle: potential catalyst inhibition or poisoning through coordination of the nitrogen lone pair to the metal center. This guide provides a systematic approach to navigate these challenges, focusing on the optimization of catalyst systems and reaction temperature to achieve high yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalytic systems for the asymmetric reduction of 3-(trifluoroacetyl)pyridine?
A1: The most successful approaches for this transformation are asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH).[1][2]
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Asymmetric Hydrogenation: This method typically employs Rhodium(I) or Ruthenium(II) complexes with chiral phosphine ligands. While highly effective, it often requires high pressures of hydrogen gas.
-
Asymmetric Transfer Hydrogenation (ATH): ATH is often more practical for laboratory-scale synthesis as it uses a hydrogen donor like isopropanol or a formic acid/triethylamine mixture, avoiding the need for high-pressure hydrogenation equipment.[3][4] Ruthenium(II) catalysts, particularly those based on the Noyori-type framework with ligands like N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are highly effective for this purpose.[4][5][6][7]
Q2: How does the pyridine moiety interfere with the catalyst, and how can this be mitigated?
A2: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst, leading to deactivation or inhibition. This is a common issue in the hydrogenation of pyridyl ketones.[2]
Mitigation Strategies:
-
Use of Additives: In some cases, the addition of a Lewis acid or a Brønsted acid can protonate the pyridine nitrogen, preventing its coordination to the catalyst. However, this must be carefully optimized as acidic conditions can also affect catalyst stability and enantioselectivity.
-
Catalyst Selection: Certain catalyst systems are inherently more tolerant to coordinating substrates. For instance, some Rh(I) complexes with specific chiral ligands have shown good performance.[2]
-
Pre-catalyst Activation: Activating the catalyst in situ under appropriate conditions can sometimes favor the desired catalytic cycle over catalyst inhibition.
Q3: What is the general effect of temperature on the yield and enantioselectivity of this reaction?
A3: The effect of temperature is a critical parameter that requires careful optimization.
-
Reaction Rate and Yield: Increasing the reaction temperature generally increases the rate of reaction, potentially leading to higher conversion and yield within a shorter timeframe.[8][9]
-
Enantioselectivity: The effect on enantioselectivity is more complex. For many asymmetric catalytic reactions, higher temperatures can lead to a decrease in enantioselectivity due to increased molecular motion and less effective stereochemical control in the transition state.[10] However, an optimal temperature often exists where the reaction proceeds at a reasonable rate without significantly compromising enantiomeric excess. It is common to find the highest enantioselectivities at temperatures between 20 and 30°C.[8]
Q4: What are the primary byproducts to expect in the reduction of 3-(trifluoroacetyl)pyridine?
A4: Besides unreacted starting material, potential byproducts can include:
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Over-reduction products: While less common for this specific substrate, over-reduction of the pyridine ring is a theoretical possibility under harsh hydrogenation conditions.
-
Racemic product: If the catalyst is not performing optimally or if a non-catalytic reduction pathway is significant, a racemic mixture of the alcohol will be formed.
-
Borate esters: If using sodium borohydride as the reducing agent, especially in aprotic solvents, the formation of borate esters is the initial product, which is then hydrolyzed during workup.[11][12]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity: The catalyst may be poisoned by impurities in the substrate, solvent, or gases. The pyridine substrate itself can inhibit the catalyst. 2. Insufficient Temperature/Pressure: The reaction conditions may not be energetic enough to overcome the activation energy. 3. Poor Quality Reagents: The hydrogen donor (for ATH) or hydrogen gas may be of low purity. The catalyst or ligand may have degraded. | 1. Purify Substrate and Solvents: Ensure all reagents and solvents are rigorously purified and degassed. Consider passing the substrate through a short plug of alumina to remove polar impurities. 2. Optimize Reaction Conditions: Gradually increase the temperature in 5-10°C increments. For asymmetric hydrogenation, increase the hydrogen pressure. 3. Use Fresh Reagents: Use freshly opened or purified solvents and high-purity hydrogen gas. Prepare the catalyst in situ or use a freshly prepared batch. |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature: The reaction temperature may be too high, leading to a loss of stereochemical control. 2. Incorrect Catalyst/Ligand Combination: The chosen chiral ligand may not be optimal for this specific substrate. 3. Presence of Water or Protic Impurities: These can interfere with the catalytic cycle. 4. Non-Catalytic Reduction: A background, non-enantioselective reduction may be occurring. | 1. Screen Temperatures: Perform the reaction at a range of temperatures (e.g., 0°C, room temperature, 40°C) to find the optimal balance between rate and enantioselectivity.[8][10] 2. Screen Chiral Ligands: Test a variety of chiral ligands. For Ru-catalyzed ATH, consider different derivatives of DPEN. For Rh-catalyzed hydrogenation, explore various bisphosphine ligands.[1] 3. Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 4. Lower Temperature: Running the reaction at a lower temperature can sometimes suppress the non-catalytic pathway. |
| Product is Difficult to Purify | 1. Polar Nature of the Product: The presence of both a pyridine ring and a hydroxyl group makes the product quite polar and water-soluble. 2. Formation of Emulsions during Workup: The basicity of the pyridine can lead to emulsions during aqueous extractions. 3. Co-elution with Impurities: The product may co-elute with starting material or byproducts during column chromatography. | 1. Optimize Extraction: Use a less polar solvent for extraction (e.g., ethyl acetate instead of dichloromethane) and brine washes to break emulsions. 2. Chromatography on Deactivated Silica: The basic pyridine nitrogen can interact strongly with acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine (~0.5-1%) in the eluent.[13] 3. Alternative Stationary Phases: Neutral alumina can be a good alternative to silica gel for basic compounds.[13] 4. Chiral Chromatography: For separating enantiomers and confirming enantiomeric excess, chiral HPLC or SFC is necessary.[14][15] |
Experimental Protocols & Methodologies
Protocol 1: Asymmetric Transfer Hydrogenation using a Ru(II)-TsDPEN Catalyst
This protocol is a representative procedure for the asymmetric transfer hydrogenation of 3-(trifluoroacetyl)pyridine.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
3-(Trifluoroacetyl)pyridine
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Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous isopropanol
-
Anhydrous dichloromethane (for workup)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%) to a dry Schlenk flask. Add anhydrous isopropanol and stir the mixture at 80°C for 1 hour to form the active catalyst.
-
Reaction Setup: Cool the catalyst solution to room temperature. Add 3-(trifluoroacetyl)pyridine (1 equivalent) to the flask.
-
Initiation of Reaction: Add the formic acid/triethylamine (5:2) mixture (5 equivalents) to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25°C) and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, with 0.5% triethylamine added to the eluent system to prevent tailing).[13]
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and ¹⁹F NMR. Determine the enantiomeric excess by chiral HPLC analysis.
Data Summary: Catalyst Performance in Asymmetric Reductions
The following table summarizes typical performance data for different catalyst systems in the asymmetric reduction of trifluoromethyl ketones. Note that optimal conditions can vary depending on the specific substrate.
| Catalyst System | Ligand | Substrate Type | Temp (°C) | Yield (%) | ee (%) | Reference |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | Aryl Trifluoromethyl Ketones | 25-40 | >95 | >98 | |
| [Rh(COD)Cl]₂ | (R)-BINAP | Aryl Trifluoromethyl Ketones | 25 | >90 | >95 | |
| Ir(III) Complex | TsDPEN | Aryl Ketones | 30 | >90 | >99 | [3] |
| Iron(II) Complex | Macrocyclic | Aryl Ketones | 45-65 | >90 | >98 | [16] |
Visualizations: Reaction Pathway and Troubleshooting
General Reaction Scheme
Caption: General scheme for the asymmetric reduction.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for ATH.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Tang, W., & Zhang, X. (2007). Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research, 40(12), 1277–1286. [Link]
-
Wu, X., Li, X., King, F., & Xiao, J. (2005). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. Chemistry-A European Journal, 11(13), 3987-3995. [Link]
-
Morris, R. H. (2014). Iron Catalyzed Asymmetric Hydrogenation of Ketones. Journal of the American Chemical Society, 136(8), 3242-3245. [Link]
-
Nishiyama, H., Kondo, M., Nakamura, T., & Itoh, K. (1991). Chiral and C2-symmetrical bis(oxazolinylpyridine)rhodium(III) complexes: effective catalysts for asymmetric hydrosilylation of ketones. Organometallics, 10(2), 500-508. [Link]
-
Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., Sandoval, C., & Noyori, R. (2005). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au. [Link]
-
Wills, M., & Hannedouche, J. (2009). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters, 11(16), 3646-3649. [Link]
-
Miller, L., & Pinkston, D. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Journal of Chromatography A, 1209(1-2), 178-183. [Link]
-
Reddit. (2018). What are the byproducts of reduction with borohydride?. [Link]
-
Huang, X., & Zhang, J. (2001). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry, 66(12), 4235-4238. [Link]
-
Enthaler, S., Hagemann, B., Bhor, S., Anilkumar, G., Tse, M. K., Bitterlich, B., Junge, K., Erre, G., & Beller, M. (2007). An Iron Variant of the Noyori Hydrogenation Catalyst for the Asymmetric Transfer Hydrogenation of Ketones. ChemInform, 38(33). [Link]
-
Martins, J. E., & Bäckvall, J. E. (2011). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of the American Chemical Society, 133(45), 18314-18324. [Link]
-
Huang, X., & Zhang, J. (2001). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 66(12), 4235-4238. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Organic Chemistry Tutor. [Link]
-
Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography. [Link]
-
Bhowmick, T., & Bhanage, B. M. (2018). Ru-Tethered (R, R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. New Journal of Chemistry, 42(12), 9783-9790. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
-
Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(17), 6756-6781. [Link]
-
Huang, X., & Zhang, J. (2001). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic B. The Journal of Organic Chemistry, 66(12), 4235-4238. [Link]
-
Yang, H., Huo, N., Yang, P., Pei, H., Lv, H., & Zhang, X. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144-4147. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Jiang, Y., Jiang, Q., Zhu, G., & Zhang, X. (1997). New chiral ligands for catalytic asymmetric transfer hydrogenation of ketones. Tetrahedron Letters, 38(37), 6565-6568. [Link]
-
Noyori, R. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 78(1), 1-13. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Borohydride, Sodium tetrahydroborate. [Link]
-
Václavík, J., Kuzma, M., Přech, J., & Kačer, P. (2011). Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. Organometallics, 30(18), 4822–4829. [Link]
-
Noyori, R. (2001). Ryoji Noyori - Nobel Lecture. NobelPrize.org. [Link]
-
University of Massachusetts Boston. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Kovács, G., & Fülöp, F. (2019). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules, 24(12), 2288. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 16. pubs.acs.org [pubs.acs.org]
Assessing the stability of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol in different pH conditions
Technical Support Center: Stability of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
Welcome to the technical support guide for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. This resource is designed for researchers, chemists, and formulation scientists to provide a comprehensive understanding of the stability of this compound under various pH conditions. Here, we address common questions, provide troubleshooting advice, and offer detailed protocols to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol across different pH ranges?
A1: Based on its chemical structure, 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol is expected to be most stable in neutral to slightly acidic conditions (pH 4-7). The molecule possesses two key features that dictate its stability: the pyridine ring and the trifluoroethanol side chain.
-
Acidic Conditions (pH < 4): The pyridine nitrogen is basic and will be protonated in acidic media. The pKa of a 3-substituted pyridine is typically in the range of 5-6.[1][2] While protonation itself is not a degradation pathway, the resulting electron-withdrawing pyridinium cation can make the benzylic-like carbinol carbon more susceptible to nucleophilic attack, although this is generally a minor pathway. The primary concern in strong acid is the potential for acid-catalyzed dehydration, especially at elevated temperatures.
-
Neutral Conditions (pH ≈ 7): The compound is expected to exhibit maximal stability in this range. The pyridine nitrogen is largely in its free base form, and the hydroxyl group is protonated, minimizing susceptibility to base-catalyzed degradation.
-
Alkaline Conditions (pH > 8): The compound is most vulnerable to degradation in basic conditions. The hydroxyl proton is acidic due to the strong electron-withdrawing effect of the adjacent trifluoromethyl (CF3) group, making it susceptible to deprotonation.[3] The resulting alkoxide is a potential intermediate for oxidation to the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one. This ketone itself could be susceptible to further degradation, such as hydrolysis of the trifluoromethyl group under harsh basic conditions.[4][5]
Q2: I'm observing rapid degradation of my compound in a basic formulation (pH 9). What is the likely degradation pathway?
A2: The most probable degradation pathway at pH 9 is oxidation of the secondary alcohol to a ketone.
Causality:
-
Deprotonation: The alcohol proton of the trifluoroethanol moiety is significantly more acidic than a typical alcohol due to the inductive effect of the three fluorine atoms.[3] In a basic medium, this proton is readily removed to form an alkoxide.
-
Oxidation: This alkoxide is susceptible to oxidation. Even dissolved oxygen can be sufficient to promote slow oxidation to 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one, a process that can be accelerated by trace metal impurities or exposure to light.
Troubleshooting Steps:
-
Deoxygenate Buffers: Purge your buffers and solutions with an inert gas like nitrogen or argon before adding the compound.
-
Use Antioxidants: Consider the addition of a suitable antioxidant if compatible with your application.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photochemically induced oxidation.
-
Characterize Degradants: Use a stability-indicating method like HPLC-MS to identify the degradation product. A mass increase corresponding to the loss of two hydrogen atoms is a strong indicator of ketone formation.
Q3: My compound appears less soluble and is precipitating in my pH 2 buffer. Is this a stability issue?
A3: This is more likely a solubility issue rather than chemical degradation. In acidic conditions (pH < pKa), the pyridine nitrogen will be protonated, forming a pyridinium salt. While this protonation often increases the aqueous solubility of pyridine-containing compounds, the counter-ion from your buffer can significantly influence solubility. If your buffer contains a large, non-polar counter-ion, it could form a less soluble salt with the protonated compound, leading to precipitation.
Troubleshooting Steps:
-
Buffer Selection: Switch to a buffer with a smaller, more hydrophilic counter-ion (e.g., use hydrochloric acid for pH adjustment instead of a phosphate buffer if possible).
-
Co-solvents: Consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, acetonitrile) to increase solubility.
-
Concentration: Reduce the concentration of your compound in the solution.
-
Verify Integrity: Filter the precipitate, redissolve it in a suitable organic solvent, and analyze it (e.g., by HPLC or NMR) to confirm it is the parent compound and not a degradant.
Q4: How should I prepare and store stock solutions of this compound to ensure long-term stability?
A4: For optimal stability, stock solutions should be prepared in a non-aqueous, aprotic solvent and stored under inert atmosphere at low temperatures.
-
Solvent Choice: Anhydrous DMSO or DMF are excellent choices for creating a concentrated stock solution. Anhydrous ethanol can also be used. Avoid water unless the solution will be used immediately.
-
Storage Conditions:
-
Store at -20°C or -80°C.
-
Overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Use vials with PTFE-lined caps to prevent solvent evaporation and contamination.
-
Prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
-
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation in a pH Stability Study
This guide provides a logical workflow for diagnosing unexpected sample degradation.
Caption: Troubleshooting workflow for unexpected degradation.
Experimental Protocols
Protocol 1: pH Stability Study
This protocol outlines a systematic approach to evaluate the stability of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol in various aqueous buffer solutions. This type of study is essential for formulation development and for establishing appropriate storage conditions.
Objective: To determine the rate of degradation of the compound at different pH values (e.g., 2, 7, and 10) at a specified temperature.
Materials:
-
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer reagents: Potassium phosphate (monobasic and dibasic), Hydrochloric acid, Sodium hydroxide
-
Class A volumetric flasks, pipettes, and autosampler vials
-
Calibrated pH meter
Methodology:
-
Buffer Preparation:
-
pH 2.0 Buffer: Prepare a 0.1 M solution of KCl and adjust the pH to 2.0 using 0.1 M HCl.
-
pH 7.0 Buffer: Prepare a 0.1 M solution of potassium phosphate monobasic and adjust the pH to 7.0 with 0.1 M potassium phosphate dibasic.
-
pH 10.0 Buffer: Prepare a 0.05 M solution of sodium bicarbonate and adjust the pH to 10.0 using 0.1 M NaOH.
-
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a 1.0 mg/mL stock solution.
-
-
Sample Preparation:
-
For each pH condition, pipette the stock solution into a volumetric flask containing the buffer to achieve a final concentration of 50 µg/mL. Ensure the volume of organic solvent from the stock solution is minimal (<1%) to avoid impacting the buffer pH.
-
Prepare a T=0 sample for each pH by immediately diluting the 50 µg/mL solution with mobile phase to the final analytical concentration (e.g., 5 µg/mL) and injecting it into the HPLC.
-
-
Incubation:
-
Store the remaining 50 µg/mL solutions in tightly capped vials at a controlled temperature (e.g., 40°C). Protect from light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each pH solution.
-
Dilute the aliquot to the analytical concentration with mobile phase and analyze by HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or ammonium acetate for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each pH condition.
-
| pH | Temperature (°C) | Time (hours) | % Remaining (Hypothetical) | Appearance of Degradation Products (% Peak Area) |
| 2.0 | 40 | 0 | 100.0 | 0.0 |
| 24 | 99.5 | <0.5 | ||
| 72 | 98.8 | 1.2 | ||
| 7.0 | 40 | 0 | 100.0 | 0.0 |
| 24 | 99.8 | <0.2 | ||
| 72 | 99.6 | 0.4 | ||
| 10.0 | 40 | 0 | 100.0 | 0.0 |
| 24 | 92.1 | 7.9 | ||
| 72 | 80.5 | 19.5 |
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule, which is a key requirement of regulatory bodies like the ICH.[8][9]
Objective: To intentionally degrade the compound under harsh conditions to generate potential degradants for analytical method validation and degradation pathway elucidation.
Methodology:
-
Prepare Solutions: Prepare separate solutions of the compound (~100 µg/mL) in:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂)
-
Thermal Stress: In pure water
-
Photolytic Stress: In pure water
-
-
Stress Conditions:
-
Acid/Base: Heat solutions at 60°C for 24 hours. At each time point, withdraw a sample, neutralize it (base with acid, acid with base), and dilute for analysis.
-
Oxidation: Store at room temperature for 24 hours.
-
Thermal: Heat the aqueous solution at 80°C for 72 hours.
-
Photolytic: Expose the aqueous solution to a photostability chamber (ICH Q1B conditions) while running a dark control in parallel.
-
-
Analysis:
-
Analyze all stressed samples by a suitable stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to obtain mass information on the degradant peaks.
-
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely destroying the sample.[8]
-
Caption: Plausible degradation pathways under forced stress conditions.
References
-
PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl carbinols. [Link]
-
TechnoBridge. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
University of Wisconsin. pKa Data Compiled by R. Williams. [Link]
-
ASM Journals. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]
- Google Patents. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
-
ResearchGate. Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the... [Link]
-
ResearchGate. (PDF) Degradation of Pyridines in the Environment. [Link]
-
PubMed. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. [Link]
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
-
PubMed. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]
-
European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
-
ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
-
IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
Royal Society of Chemistry. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]
-
ResearchGate. Theoretical pKa calculations of substituted pyridines. [Link]
-
Angewandte Chemie. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
Wikipedia. 2,2,2-Trifluoroethanol. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
PubMed Central. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. [Link]
-
University of Wisconsin. pKa Data Compiled by R. Williams page-1. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. database.ich.org [database.ich.org]
Technical Support Guide: Strategies for Scaling Up the Production of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
From the desk of the Senior Application Scientist
This guide serves as a technical support resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol. This crucial building block is integral to the development of numerous pharmaceutical and agrochemical agents. Scaling its production from the benchtop to pilot or manufacturing scale presents unique challenges that require a robust understanding of the underlying chemistry and process parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during synthesis and scale-up.
Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
This section addresses high-level strategic decisions that form the foundation of a successful and scalable synthesis.
Q1: What are the primary synthetic routes for preparing 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol?
There are two principal and well-established methodologies for synthesizing this target molecule. The choice between them often depends on raw material availability, cost, and the specific capabilities of your facility.
-
Direct Nucleophilic Trifluoromethylation of 3-Pyridinecarboxaldehyde: This is the most direct route. It involves the addition of a trifluoromethyl nucleophile to the carbonyl group of 3-pyridinecarboxaldehyde. The most common and scalable reagent for this transformation is (trifluoromethyl)trimethylsilane (TMS-CF₃), often referred to as the Ruppert-Prakash reagent. This reaction requires a catalytic amount of a fluoride source (e.g., TBAF, CsF) to generate the active trifluoromethyl anion.[1]
-
Asymmetric Reduction of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-one: This two-step approach first involves synthesizing the corresponding trifluoromethyl ketone, which is then stereoselectively reduced to the desired alcohol. While this adds a step, it offers excellent control over stereochemistry, which is critical if a specific enantiomer is required. Biocatalytic methods using ketoreductase (KRED) enzymes have shown great success in this area.[2]
Q2: For a scalable, racemic synthesis, which route is recommended and why?
For general-purpose, racemic production, the direct nucleophilic trifluoromethylation of 3-pyridinecarboxaldehyde is generally the preferred route.
-
Causality: This preference is rooted in process efficiency and atom economy. It is a convergent, one-step addition reaction that directly assembles the target molecule from commercially available starting materials. This avoids the additional steps of ketone synthesis and subsequent reduction, which can decrease overall yield and increase process time and cost. The primary challenge in scaling this route lies in managing the reaction's exothermicity and ensuring strictly anhydrous conditions.
Q3: What are the critical safety considerations when handling trifluoromethylating agents like TMS-CF₃?
Safety is paramount. TMS-CF₃ is a volatile and flammable liquid. The generation of the trifluoromethyl anion from fluoroform (HCF₃) is also a common industrial method but presents its own hazards.
-
TMS-CF₃: Handle in a well-ventilated fume hood, away from ignition sources. It is sensitive to moisture and can release toxic HF gas upon decomposition.
-
Fluoroform (HCF₃): This is a high-pressure gas and an industrial byproduct.[3] Its use requires specialized high-pressure reactor systems. The deprotonation to form the highly unstable CF₃ anion can be hazardous if not properly controlled, as it can rapidly decompose to difluorocarbene and a fluoride salt.[3]
-
General Precautions: Always use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves. Ensure that quenching procedures are well-defined and performed cautiously, typically with a protic solvent like isopropanol or methanol at low temperatures.
Section 2: Recommended Scale-Up Workflow & Protocol
This section details a robust, self-validating protocol for the synthesis via nucleophilic trifluoromethylation, designed for gram-to-kilogram scale production.
Process Workflow Diagram
Caption: Scale-up process workflow for trifluoromethylation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and rationale.
-
Reactor Preparation (Trustworthiness Pillar):
-
Action: Assemble a multi-neck, jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the system is purged with inert gas (Nitrogen or Argon) for at least 1 hour.
-
Causality: The reaction is highly sensitive to moisture. Water will react with the trifluoromethyl anion and the TMS-CF₃ reagent, quenching the reaction and drastically reducing the yield. An inert atmosphere prevents this.
-
-
Reagent Charging:
-
Action: Charge the reactor with 3-pyridinecarboxaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF, 5-10 mL per gram of aldehyde). Begin stirring and cool the solution to 0°C using a circulating chiller.
-
Causality: Using a sufficient volume of solvent helps to control the reaction exotherm and maintain fluidity. Cooling to 0°C is critical for managing the initial heat release upon catalyst addition.
-
-
Addition of Trifluoromethylating Agent:
-
Action: Add (trifluoromethyl)trimethylsilane (TMS-CF₃, 1.5 eq) to the cooled aldehyde solution.
-
Causality: A slight excess of TMS-CF₃ ensures the complete conversion of the limiting aldehyde.
-
-
Catalyst Addition & Reaction (Expertise Pillar):
-
Action: Prepare a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in anhydrous THF. Add this solution slowly via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Causality: The fluoride ion from TBAF is the true catalyst that activates the silicon-carbon bond in TMS-CF₃ to generate the nucleophilic trifluoromethyl anion.[1] A slow, controlled addition is the single most critical step for managing the reaction's exotherm on a large scale. Uncontrolled addition can lead to a dangerous thermal runaway.
-
-
Reaction Monitoring:
-
Action: Monitor the reaction's progress by taking small, quenched aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting aldehyde is consumed.
-
Causality: Proper monitoring prevents unnecessarily long reaction times which can lead to byproduct formation and ensures the process moves to the next stage at the optimal point.
-
-
Work-up and Isolation:
-
Action: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding 1M aqueous HCl. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or MTBE). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The acidic quench protonates the intermediate alkoxide to form the final alcohol product and also neutralizes any remaining catalyst. The brine wash helps to break any emulsions and remove water from the organic phase.
-
Section 3: Troubleshooting Guide for Scale-Up
This section uses a direct Q&A format to address specific problems that may arise during the scale-up process.
Issue: Low Yield & Incomplete Conversion
Q: My reaction has stalled at ~50% conversion, even after several hours. What are the likely causes?
This is a common issue often related to reagent or system integrity.
| Potential Cause | Explanation & Verification | Recommended Solution |
| Moisture Contamination | Water is the most common culprit. It consumes the active trifluoromethyl anion. Verify the dryness of your solvent (Karl Fischer titration) and reagents. | Ensure all glassware is meticulously dried. Use freshly distilled, anhydrous solvents. Handle reagents under a positive pressure of inert gas. |
| Inactive Catalyst | The TBAF solution may have degraded. TBAF is hygroscopic and can absorb water over time, reducing its activity. | Use a freshly opened bottle of TBAF or a recently prepared solution in anhydrous THF. Consider using an alternative fluoride source like CsF, which is less hygroscopic. |
| Insufficient Catalyst | On a larger scale, catalytic amounts may need to be slightly increased to overcome trace impurities or surface area effects. | Increase catalyst loading incrementally (e.g., from 5 mol% to 7.5 mol%). Do not add a large excess, as this can promote side reactions. |
| Poor Reagent Quality | The 3-pyridinecarboxaldehyde may have partially oxidized to nicotinic acid, or the TMS-CF₃ may have degraded. | Verify the purity of starting materials via NMR or GC analysis before starting the reaction. Use freshly purchased or distilled reagents. |
Troubleshooting Logic: Low Yield
Sources
Validation & Comparative
A Comparative Guide to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol and its Trifluoromethylated Aromatic Alcohol Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl group (CF₃), in particular, is a powerful tool for modulating a molecule's physicochemical and biological characteristics. This guide provides an in-depth comparison of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol with its positional isomers and a key phenyl analog, offering insights supported by available data and established experimental methodologies.
The Significance of the Trifluoromethyl Group in Aromatic Alcohols
The introduction of a trifluoromethyl group to an aromatic alcohol can profoundly influence its properties. The high electronegativity of fluorine atoms in the CF₃ group leads to a strong electron-withdrawing effect, which can significantly increase the acidity of the adjacent hydroxyl group compared to its non-fluorinated counterpart. This modification also impacts lipophilicity, metabolic stability, and receptor binding interactions, making trifluoromethylated aromatic alcohols attractive scaffolds in drug discovery.[1][2]
Comparative Physicochemical Properties
| Compound | Structure | Predicted/Experimental pKa | Predicted/Experimental logP |
| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | Predicted: Lower than non-fluorinated analog | Predicted: Higher than non-fluorinated analog | |
| 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanol | Predicted: Lower than non-fluorinated analog | Predicted: Higher than non-fluorinated analog | |
| 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanol | ![]() | Predicted: Lower than non-fluorinated analog | Predicted: Higher than non-fluorinated analog |
| 2,2,2-Trifluoro-1-phenylethanol | Experimental: ~11.8 | Computed XLogP3: 2.2[3][4][5] | |
| 2,2,2-Trifluoroethanol | CF₃CH₂OH | Experimental: 12.4[6] |
Acidity (pKa): The electron-withdrawing nature of the trifluoromethyl group is expected to significantly lower the pKa of the hydroxyl group in all the trifluoromethylated aromatic alcohols compared to their non-fluorinated parent compounds. For instance, the pKa of ethanol is approximately 16, while that of 2,2,2-trifluoroethanol is 12.4.[6] A similar trend is anticipated for the pyridinyl and phenyl analogs. The position of the nitrogen atom in the pyridine ring will also influence the acidity through its own electron-withdrawing or -donating properties, though the effect of the trifluoromethyl group is likely to be dominant.
Lipophilicity (logP): The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The computed XLogP3 value for 2,2,2-trifluoro-1-phenylethanol is 2.2, indicating a moderate level of lipophilicity.[3][4][5] It is expected that the pyridinyl analogs will have slightly lower logP values due to the presence of the more polar pyridine ring.
Synthesis of Trifluoromethylated Aromatic Alcohols
A common and versatile method for the synthesis of α-trifluoromethyl alcohols is the nucleophilic trifluoromethylation of the corresponding aldehyde or ketone using a trifluoromethylating agent. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is frequently employed for this purpose.
Figure 1. General workflow for the synthesis of trifluoromethylated aromatic alcohols.
Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol
This protocol is a representative example based on the general method of nucleophilic trifluoromethylation.
Materials:
-
3-Pyridinecarboxaldehyde
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-pyridinecarboxaldehyde (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 eq) dropwise to the stirred solution.
-
Add a catalytic amount of TBAF solution (0.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol.
Metabolic Stability: The Fluorine Advantage
A significant driver for incorporating trifluoromethyl groups into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[1] By replacing a metabolically labile group (e.g., a methyl group) with a trifluoromethyl group, the metabolic "soft spot" can be blocked, leading to a longer in vivo half-life and improved bioavailability.[1]
For the trifluoromethylated aromatic alcohols in this guide, the primary sites of metabolism would likely be the aromatic ring (hydroxylation) and the alcohol moiety (oxidation). The presence of the trifluoromethyl group is expected to deactivate the aromatic ring towards oxidative metabolism. The metabolism of the pyridine-containing analogs may also involve N-oxidation of the pyridine ring.[7]
Figure 2. Potential metabolic pathways for trifluoromethylated aromatic alcohols.
Experimental Protocol: In Vitro Metabolic Stability Assay (Microsomal Stability)
This protocol outlines a general procedure to assess the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound (e.g., 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
Incubator/water bath at 37 °C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the reaction mixture to 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Biological Activity
The introduction of a trifluoromethyl group can significantly impact the biological activity of a molecule. The altered electronic properties and increased lipophilicity can lead to enhanced binding affinity for biological targets. While specific biological activity data for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol and its direct analogs are not widely published, related trifluoromethylated compounds have shown a range of activities, including antimicrobial and antiviral properties.[8] A comprehensive biological screening would be necessary to elucidate the specific activities of these compounds.
Conclusion
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol and its related trifluoromethylated aromatic alcohols represent a class of compounds with significant potential in drug discovery. The presence of the trifluoromethyl group is predicted to confer increased acidity, enhanced lipophilicity, and improved metabolic stability compared to their non-fluorinated counterparts. The strategic placement of the nitrogen atom in the pyridine ring offers further opportunities to fine-tune the physicochemical and pharmacological properties of these molecules. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these promising compounds, enabling researchers to further explore their potential as novel therapeutic agents.
References
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A Spectroscopic Guide to Distinguishing Isomers of Trifluoro-1-(pyridin-yl)ethanol
For researchers and professionals in the field of drug development and organic synthesis, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the three positional isomers of trifluoro-1-(pyridin-yl)ethanol: 2,2,2-trifluoro-1-(pyridin-2-yl)ethanol, 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol, and 2,2,2-trifluoro-1-(pyridin-4-yl)ethanol.
Understanding the distinct spectroscopic signatures of these isomers is crucial for quality control, reaction monitoring, and metabolic studies. This document will delve into the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established principles and data from analogous compounds.
The Structural Isomers
The key difference between the three isomers lies in the point of attachment of the trifluoroethanol substituent to the pyridine ring. This seemingly minor variation leads to significant changes in the electronic environment of the molecule, which are readily detectable by modern spectroscopic techniques.
Figure 1: Chemical structures of the three positional isomers of trifluoro-1-(pyridin-yl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra, we can definitively distinguish between the three isomers.
¹H NMR Spectroscopy: The Pyridinyl Protons Tell the Tale
The chemical shifts of the protons on the pyridine ring are highly sensitive to the position of the trifluoroethanol substituent. The electron-withdrawing nature of the nitrogen atom and the substituent will cause distinct downfield shifts for protons in different positions.
Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Position | 2-pyridyl Isomer | 3-pyridyl Isomer | 4-pyridyl Isomer | Rationale |
| H2 (α) | - | ~8.6 | ~8.6 (d) | Protons alpha to the nitrogen are the most deshielded. |
| H3 (β) | ~7.8 (t) | - | ~7.4 (d) | Protons beta to the nitrogen are less deshielded than alpha protons. |
| H4 (γ) | ~7.3 (t) | ~7.8 (d) | - | The gamma proton's chemical shift is influenced by the substituent. |
| H5 (β) | ~7.2 (d) | ~7.3 (dd) | ~7.4 (d) | Experiences less deshielding compared to the H3 proton in the 3-isomer. |
| H6 (α) | ~8.5 (d) | ~8.5 (s) | ~8.6 (d) | Highly deshielded due to proximity to the nitrogen atom. |
| CH(OH) | ~5.1 (q) | ~5.0 (q) | ~5.0 (q) | Quartet due to coupling with the three fluorine atoms. |
| OH | Variable | Variable | Variable | Broad singlet, position is concentration and solvent dependent.[1] |
Note: These are predicted values based on the known effects of substituents on the pyridine ring and data from analogous compounds.[2][3][4] Actual experimental values may vary slightly.
The most significant differences are expected in the splitting patterns and chemical shifts of the aromatic protons. For instance, the 4-pyridyl isomer will exhibit a more symmetrical AA'BB' or AA'XX' system in the aromatic region, while the 2- and 3-pyridyl isomers will show more complex splitting patterns.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The position of the substituent also influences the ¹³C NMR chemical shifts of the pyridine ring carbons.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Position | 2-pyridyl Isomer | 3-pyridyl Isomer | 4-pyridyl Isomer | Rationale |
| C2 (α) | ~158 | ~148 | ~150 | The carbon bearing the substituent will be significantly affected. |
| C3 (β) | ~123 | ~135 | ~121 | Chemical shifts vary based on distance from the nitrogen and the substituent. |
| C4 (γ) | ~137 | ~124 | ~148 | The gamma carbon in the 4-isomer will be deshielded. |
| C5 (β) | ~121 | ~135 | ~121 | Similar environment to C3 in the 4-isomer. |
| C6 (α) | ~149 | ~148 | ~150 | Deshielded due to proximity to nitrogen. |
| CH(OH) | ~70 (q) | ~69 (q) | ~69 (q) | Quartet due to ¹JCF coupling. |
| CF₃ | ~124 (q) | ~124 (q) | ~124 (q) | Quartet due to ¹JCF coupling. |
Note: Predicted values based on general substituent effects on pyridine and data for similar structures.
¹⁹F NMR Spectroscopy: A Clear Signal
¹⁹F NMR provides a direct and unambiguous way to confirm the presence of the trifluoromethyl group. Since the electronic environment of the CF₃ group will be very similar in all three isomers, the chemical shift is expected to be in a narrow range.
Predicted ¹⁹F NMR Chemical Shift (δ, ppm)
| Isomer | Chemical Shift Range | Rationale |
| 2-pyridyl | -75 to -79 | The trifluoromethyl group is on a carbon adjacent to the aromatic ring. |
| 3-pyridyl | -75 to -79 | The electronic environment of the CF₃ group is similar across the isomers. |
| 4-pyridyl | -75 to -79 | Minor differences may be observed due to through-space interactions. |
Note: Predicted values are based on data for trifluoromethyl derivatives.[2] The primary utility of ¹⁹F NMR in this context is confirmation of the trifluoromethyl group rather than isomeric differentiation.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule. While the spectra of the three isomers will share many similarities, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.
Key Expected IR Absorptions (cm⁻¹)
| Functional Group | Approximate Wavenumber | Isomer-Specific Notes |
| O-H stretch | 3200-3600 (broad) | Present in all isomers, characteristic of the alcohol group. |
| C-H stretch (aromatic) | 3000-3100 | Present in all isomers. |
| C-H stretch (aliphatic) | 2850-3000 | Present in all isomers. |
| C=C and C=N stretch (aromatic) | 1400-1600 | The pattern of these bands can differ slightly between isomers. |
| C-O stretch | 1050-1250 | Strong absorption, present in all isomers. |
| C-F stretch | 1000-1400 | Strong, characteristic absorptions for the CF₃ group. |
| C-H out-of-plane bending | 700-900 | The pattern of these bands in the fingerprint region is highly diagnostic of the substitution pattern on the pyridine ring. |
The most reliable way to distinguish the isomers using IR spectroscopy is by carefully analyzing the C-H out-of-plane bending vibrations in the fingerprint region. The substitution pattern on the pyridine ring dictates the number and position of these bands.
Mass Spectrometry (MS): Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation patterns of the isomers. While all three isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺), their fragmentation patterns are expected to differ.
Predicted Key Fragments (m/z)
| Fragment | 2-pyridyl Isomer | 3-pyridyl Isomer | 4-pyridyl Isomer | Fragmentation Pathway |
| [M]⁺ | 177 | 177 | 177 | Molecular ion |
| [M-CF₃]⁺ | 108 | 108 | 108 | Loss of the trifluoromethyl radical. This is expected to be a prominent peak. |
| [Pyridyl-CHOH]⁺ | 108 | 108 | 108 | Alpha-cleavage. |
| [C₅H₄N]⁺ | 78 | 78 | 78 | Pyridyl cation. |
The relative intensities of the fragment ions will be the key differentiating factor. For the 2-pyridyl isomer, fragmentation pathways involving the nitrogen atom, such as the loss of HCN, might be more pronounced compared to the other isomers. The 4-pyridyl isomer, being more symmetrical, might exhibit a simpler fragmentation pattern.
Experimental Protocols
To obtain the high-quality spectroscopic data required for this comparative analysis, the following standardized protocols should be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2: Workflow for NMR Spectroscopy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
-
¹⁹F NMR Acquisition: Obtain the fluorine spectrum using a standard single-pulse experiment. Key parameters include a spectral width of -50 to -100 ppm and 64 scans.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS (¹H and ¹³C) or an appropriate external standard for ¹⁹F.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Figure 3: Workflow for FT-IR Spectroscopy.
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Perform a baseline correction if necessary.
Electron Ionization Mass Spectrometry (EI-MS)
Figure 4: Workflow for EI-Mass Spectrometry.
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via a direct infusion pump or through a gas chromatograph (GC) inlet for volatile samples.
-
Ionization: Utilize a standard electron ionization source operating at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Conclusion
The differentiation of the positional isomers of trifluoro-1-(pyridin-yl)ethanol is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy offers the most definitive method for distinguishing the isomers due to the unique chemical shifts and coupling patterns of the pyridine ring protons. ¹³C NMR provides complementary information on the carbon framework. While ¹⁹F NMR confirms the presence of the trifluoromethyl group, and IR spectroscopy, particularly the fingerprint region, can provide corroborating evidence of the substitution pattern. Finally, mass spectrometry, through analysis of the relative abundances of fragment ions, can further support the structural assignment. By applying the principles and protocols outlined in this guide, researchers can confidently identify and characterize these important building blocks in their synthetic and analytical endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

